molecular formula C24H26N2O3 B584919 Rauvotetraphylline D CAS No. 1422506-52-2

Rauvotetraphylline D

Cat. No.: B584919
CAS No.: 1422506-52-2
M. Wt: 390.483
InChI Key: CTZIRFIBRQILGQ-GKCMQIGESA-N
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Description

Rauvotetraphylline D is an indole alkaloid isolated from the aerial parts of the plant Rauvolfia tetraphylla, which belongs to the Apocynaceae family. This compound, along with its analogues, has garnered significant interest due to its potential biological and therapeutic properties, including anticancer, antimalarial, antihypertensive, and sedative effects .

Scientific Research Applications

    Chemistry: The compound is studied for its unique chemical structure and reactivity, which can provide insights into the synthesis of novel indole alkaloids.

    Biology: Rauvotetraphylline D is investigated for its potential biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties.

    Medicine: The compound’s potential therapeutic effects, such as anticancer, antimalarial, antihypertensive, and sedative properties, make it a promising candidate for drug development.

    Industry: This compound’s unique chemical properties may find applications in the development of new materials and chemical processes

Safety and Hazards

The safety data sheet for Rauvotetraphylline D suggests that in case of skin contact, one should wash off with soap and plenty of water. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rauvotetraphylline D is typically isolated from the aerial parts of Rauvolfia tetraphylla through a series of extraction and purification processes. The plant material is first dried and powdered, followed by extraction with solvents such as methanol or ethanol. The crude extract is then subjected to various chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate and purify the compound .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through natural extraction from Rauvolfia tetraphylla. advancements in synthetic biology and chemical synthesis may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Rauvotetraphylline D undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile or halogen used .

Comparison with Similar Compounds

Rauvotetraphylline D is part of a group of indole alkaloids isolated from Rauvolfia tetraphylla, including:

  • Rauvotetraphylline A
  • Rauvotetraphylline B
  • Rauvotetraphylline C
  • Rauvotetraphylline E

These compounds share a similar indole alkaloid structure but differ in their specific functional groups and stereochemistry. This compound is unique due to its specific molecular configuration and the presence of certain functional groups that contribute to its distinct biological activities .

Properties

IUPAC Name

[14-methyl-13-(3-oxobut-1-enyl)-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-12(27)8-9-15-13(2)26-19-10-16(15)21-20(26)11-24(23(21)29-14(3)28)17-6-4-5-7-18(17)25-22(19)24/h4-9,13,15-16,19-21,23H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZIRFIBRQILGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2CC3N1C4C2C(C5(C4)C3=NC6=CC=CC=C56)OC(=O)C)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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